2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that features a combination of benzo[d][1,3]dioxole, benzyl, and benzo[d]thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole and benzo[d]thiazole intermediates. One common method involves the cyclization of catechol with dichloromethane under basic conditions to form the benzo[d][1,3]dioxole ring . The benzo[d]thiazole moiety can be synthesized via the condensation of o-aminothiophenol with a suitable aldehyde . These intermediates are then coupled using a suitable acylating agent, such as acetic anhydride, under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal applications, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and inducing apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: Compounds like 1,3-benzodioxole-5-carboxylic acid share structural similarities and may exhibit similar reactivity and applications.
Benzothiazole derivatives: Compounds such as 2-aminobenzothiazole are structurally related and are also explored for their biological activities.
Uniqueness
2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide is unique due to the combination of its structural motifs, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O3S/c24-17-7-8-18-21(12-17)30-23(25-18)26(13-15-4-2-1-3-5-15)22(27)11-16-6-9-19-20(10-16)29-14-28-19/h1-10,12H,11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYLJZDTLGGSAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)N(CC3=CC=CC=C3)C4=NC5=C(S4)C=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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